molecular formula C11H21NO B5914757 N-(tert-butyl)-2-cyclopentylacetamide

N-(tert-butyl)-2-cyclopentylacetamide

Cat. No. B5914757
M. Wt: 183.29 g/mol
InChI Key: HZZBXBJRXACXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-cyclopentylacetamide, also known as Bicuculline, is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is often used to study the effects of GABAergic transmission in the brain.

Mechanism of Action

N-(tert-butyl)-2-cyclopentylacetamide acts as a competitive antagonist of GABA receptors, specifically targeting the GABAA receptor. By blocking the action of GABA, N-(tert-butyl)-2-cyclopentylacetamide increases the excitability of neurons in the brain, leading to increased activity and altered brain function.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-cyclopentylacetamide has a number of biochemical and physiological effects on the brain. It has been shown to increase the release of several neurotransmitters, including dopamine and acetylcholine. N-(tert-butyl)-2-cyclopentylacetamide has also been shown to alter the activity of several ion channels in the brain, including the NMDA receptor.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-cyclopentylacetamide is a valuable tool for studying the effects of reduced GABAergic transmission in the brain. It is a potent and selective antagonist of GABA receptors, making it an ideal tool for studying the role of GABA in brain function. However, N-(tert-butyl)-2-cyclopentylacetamide has some limitations in lab experiments. It is relatively non-specific, and can also block the action of other neurotransmitters, such as glycine. Additionally, N-(tert-butyl)-2-cyclopentylacetamide has a relatively short half-life, which can limit its usefulness in longer-term experiments.

Future Directions

There are a number of potential future directions for research on N-(tert-butyl)-2-cyclopentylacetamide. One area of interest is the role of GABAergic transmission in the development of neurological disorders, such as epilepsy and Parkinson's disease. N-(tert-butyl)-2-cyclopentylacetamide has been shown to be effective in animal models of these disorders, and further research could lead to the development of new treatments. Additionally, N-(tert-butyl)-2-cyclopentylacetamide could be used to study the role of GABA in the development of addiction and other behavioral disorders. Finally, new methods for synthesizing N-(tert-butyl)-2-cyclopentylacetamide could lead to more efficient and cost-effective production of this valuable research tool.

Synthesis Methods

N-(tert-butyl)-2-cyclopentylacetamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with 2-cyclopentenone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form N-(tert-butyl)-2-cyclopentylacetamide.

Scientific Research Applications

N-(tert-butyl)-2-cyclopentylacetamide is widely used in scientific research to study the effects of GABAergic transmission in the brain. It is often used to block the action of GABA receptors, allowing researchers to study the effects of reduced GABAergic transmission on brain function. N-(tert-butyl)-2-cyclopentylacetamide has been used to study a variety of brain functions, including learning and memory, anxiety, and addiction.

properties

IUPAC Name

N-tert-butyl-2-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-11(2,3)12-10(13)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZBXBJRXACXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-cyclopentylacetamide

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